3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide
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Overview
Description
3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide is a heterocyclic organic compound with the molecular formula C6H8N2O3S and a molecular weight of 188.20432 . This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and green chemistry principles are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product, but typical conditions include ambient temperature, acidic or basic pH, and the use of solvents like ethanol and acetonitrile .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives .
Scientific Research Applications
3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can form stable thiazolidine products through bioorthogonal reactions with 1,2-aminothiols and aldehydes . These reactions are highly chemoselective and can occur under physiological conditions without the need for toxic reagents . The compound’s biological activity is attributed to its ability to modulate cellular processes and interact with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A saturated five-membered ring with sulfur and nitrogen atoms.
Thiazolidinone: A thiazolidine derivative with a carbonyl group at the 4-position.
Uniqueness
3-Thiazolidinepropanenitrile,2-oxo-, 1,1-dioxide is unique due to its specific structure and the presence of a nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable products under physiological conditions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89691-91-8 |
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Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3-(1,1,2-trioxo-1,3-thiazolidin-3-yl)propanenitrile |
InChI |
InChI=1S/C6H8N2O3S/c7-2-1-3-8-4-5-12(10,11)6(8)9/h1,3-5H2 |
InChI Key |
FHPRCBXFSDDHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=O)N1CCC#N |
Origin of Product |
United States |
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